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Compound of Interest

Compound Name: (1S)-1-cyclopropylethan-1-ol

CAS No.: 55637-37-1

Cat. No.: B2373586

Get Quote

)[1]

Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometric behavior of 1-

cyclopropylethanol (CAS: 2566-44-1), a critical chiral intermediate in the synthesis of

antiretroviral therapeutics (e.g., non-nucleoside reverse transcriptase inhibitors) and

agrochemicals.

Unlike simple aliphatic alcohols, 1-cyclopropylethanol exhibits a complex fragmentation matrix

driven by the release of ring strain (~27.5 kcal/mol) from the cyclopropyl moiety. This guide

details the competition between

-cleavage and ring-opening rearrangements, providing researchers with a self-validating
framework for impurity profiling and metabolic identification.[1]

Molecular Architecture & Theoretical MS Behavior
Understanding the mass spectrum requires deconstructing the molecule's lability. 1-

Cyclopropylethanol consists of a secondary hydroxyl group attached to a cyclopropyl ring and a
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methyl group.

Feature Specification MS Implication

Formula MW = 86.13 Da

Structure -Methyl-cyclopropanemethanol

Secondary alcohol rules apply

(

-cleavage dominant).[1]

Ring Strain High (Cyclopropyl)

Promotes ring opening and

ethylene (

) ejection.[1]

Ionization Electron Ionization (70 eV) is unstable; rapid

fragmentation expected.[1]

Predicted Fragmentation Logic
Upon electron impact (EI), the radical cation forms primarily at the oxygen lone pair. The

fragmentation is governed by three competing pathways:

-Cleavage (Path A): Loss of the methyl radical (

) to form the cyclopropyl-stabilized oxonium ion.[1]

-Cleavage (Path B): Loss of the cyclopropyl radical (

) to form the hydroxyethyl cation.[1]

Ring Disassembly (Path C): Ring opening followed by hydrogen transfer and loss of ethylene

(

), a hallmark of cyclopropyl derivatives.[1]

Experimental Protocol: GC-MS Characterization
To ensure reproducible spectral data, the following protocol minimizes thermal degradation and

maximizes sensitivity.
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Sample Preparation[1]
Neat Injection: Not recommended due to column overload and peak fronting.[1]

Diluent: Dichloromethane (DCM) or Methanol (HPLC grade).[1]

Concentration: 100 µg/mL (100 ppm).

Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS to form the

TMS-ether (

).[1] This stabilizes the molecular ion.[1]

Instrument Parameters (Agilent 7890/5977 Equivalent)
Parameter Setting Rationale

Inlet Temp 250°C
Ensures rapid volatilization

without thermal cracking.[1]

Injection Mode Split (20:1)
Prevents detector saturation;

improves peak shape.[1]

Column
DB-5MS UI (30m x 0.25mm x

0.25µm)

Low bleed; standard polarity

for alcohols.[1]

Carrier Gas Helium @ 1.0 mL/min
Constant flow for stable

retention times.[1]

Ion Source EI (70 eV) @ 230°C
Standard ionization energy for

library matching.[1]

Scan Range m/z 35 – 200
Captures low mass fragments

and potential dimers.[1]

Spectral Interpretation & Mechanistic Analysis
The mass spectrum of underivatized 1-cyclopropylethanol is characterized by a weak

molecular ion and a distinct base peak arising from rearrangement.[1]

Key Diagnostic Ions[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C31729665&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Identity
Relative
Abundance

Origin/Mechanism

86 < 1% (Trace)

Molecular ion.[1]

Highly unstable due to

facile fragmentation.

71 ~20-25%

-Cleavage: Loss of

methyl radical.[1]

Stabilized by

cyclopropyl group.[1]

68 ~30%

Dehydration:

Thermal/EI induced

loss of water.[1]

Forms

vinylcyclopropane

species.[1]

58 100% (Base Peak)

Rearrangement: Ring

opening + H-transfer

Loss of ethylene.

45 ~30-35%

-Cleavage: Loss of

cyclopropyl radical.[1]

Forms protonated

acetaldehyde (

).[1]

The Mechanism of the Base Peak (m/z 58)
The dominance of m/z 58 is the "fingerprint" of this molecule. Unlike linear alcohols, the

cyclopropyl ring acts as a stored energy source.

Ionization:

forms at oxygen.[1]
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Ring Opening: The strain causes the C-C bond of the ring to snap, forming a distonic radical

cation.

H-Transfer & Elimination: A hydrogen atom transfers (likely via a 5-membered transition

state), facilitating the neutral loss of ethylene (

, 28 Da).[1]

Product: The resulting ion is the enol form of acetone (

), which is thermodynamically stable, explaining its high abundance.

Alpha-Cleavage Competition
The competition between losing a methyl radical (Path A) and a cyclopropyl radical (Path B)

follows Stevenson’s Rule, which favors the fragment with the lower ionization energy (IE).

The hydroxyethyl cation (m/z 45) is very stable, making the loss of the cyclopropyl radical a

major pathway.

However, the cyclopropyl-hydroxymethyl cation (m/z 71) is also stabilized by the "bisected"

conformation of the cyclopropyl ring, allowing significant orbital overlap.

Visualization of Fragmentation Pathways[2][3][4]
The following diagram maps the causal relationships between the molecular structure and the

observed spectral peaks.
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Molecular Ion
[C5H10O]+.

m/z 86 (Trace)

α-Cleavage (Methyl Loss)
[- CH3•]

α-Cleavage (Cyclopropyl Loss)
[- C3H5•]

Ring Opening & H-Transfer
[- C2H4 (Ethylene)]

Dehydration
[- H2O]

Cyclopropyl-hydroxymethyl Cation
[C4H7O]+
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Hydroxyethyl Cation
[C2H5O]+
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[C3H6O]+.

m/z 58 (Base Peak)

Vinylcyclopropane Ion
[C5H8]+.
m/z 68

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation map of 1-cyclopropylethanol.[1] The green path indicates

the dominant rearrangement to the base peak.

Advanced Application: Derivatization Strategy
For quantitative analysis in biological matrices (e.g., plasma PK studies), the native alcohol's

peak tailing and weak molecular ion are problematic.

Protocol: TMS Derivatization

Reagent: Mix 50 µL sample + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with

1% TMCS.

Reaction: Incubate at 60°C for 30 minutes.

Result: 1-Cyclopropylethoxy-TMS.

New MW: 158.31 Da.[1]

Diagnostic Shift:

m/z 143 (M-15): Strong peak due to loss of methyl from the silicon atom.[1]

m/z 73: Trimethylsilyl cation (
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), confirming the TMS derivative.

This derivatization locks the structure, preventing the m/z 58 rearrangement and providing a

high-mass signature for sensitive quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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